Ethyl 5-(naphthalen-3-yl)isoxazole-3-carboxylate
Overview
Description
Ethyl 5-(naphthalen-3-yl)isoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to the isoxazole ring. The presence of these structural elements imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(naphthalen-3-yl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-naphthylacetic acid with hydroxylamine to form the corresponding oxime, which is then cyclized to the isoxazole ring using a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The resulting isoxazole is then esterified with ethanol in the presence of a catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(naphthalen-3-yl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the isoxazole ring to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Ethyl 5-(naphthalen-3-yl)isoxazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(naphthalen-3-yl)isoxazole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The isoxazole ring can participate in hydrogen bonding and other interactions, while the naphthalene ring can engage in π-π stacking interactions. These interactions can modulate the activity of target proteins and pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Ethyl 5-(naphthalen-3-yl)isoxazole-3-carboxylate can be compared with other isoxazole derivatives and naphthalene-containing compounds:
Isoxazole Derivatives: Compounds like 5-(phenyl)isoxazole-3-carboxylate and 5-(pyridyl)isoxazole-3-carboxylate share the isoxazole ring but differ in their substituents, leading to variations in their chemical and biological properties.
Naphthalene-Containing Compounds: Compounds such as naphthalene-1-carboxylic acid and naphthalene-2-sulfonic acid contain the naphthalene ring but differ in their functional groups, affecting their reactivity and applications.
Properties
IUPAC Name |
ethyl 5-naphthalen-2-yl-1,2-oxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-2-19-16(18)14-10-15(20-17-14)13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSJLOZUMJEKHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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